

Application Note: Quantification of Avitriptan in Human Plasma by HPLC-MS/MS

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Abstract

This application note presents a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Avitriptan** in human plasma. **Avitriptan**, an antimigraine agent of the triptan family, acts as a serotonin 5-HT1B and 5-HT1D receptor agonist.[1] Although it reached phase 3 clinical trials, it was never marketed.[1] This proposed method is crucial for potential future pharmacokinetic and drug metabolism studies. The protocol herein is adapted from established and validated methods for other triptan compounds with similar chemical properties.[2][3][4] The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is intended for research and drug development professionals.

Introduction

Avitriptan is a synthetic drug belonging to the triptan class, characterized by its indole core structure. Like other triptans, it was developed for the treatment of migraine headaches. Accurate quantification of **Avitriptan** in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. HPLC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This application note details a robust and reproducible method for the determination of **Avitriptan** in human plasma.



Experimental Materials and Reagents

- Avitriptan reference standard
- Avitriptan-d4 (hypothetical internal standard, IS)
- · HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate
- Human plasma (drug-free)

Stock and Working Solutions

- Avitriptan Stock Solution (1 mg/mL): Dissolve 10 mg of Avitriptan in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Avitriptan-d4 in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Avitriptan stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 50 ng/mL in the same diluent.

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of **Avitriptan** and the internal standard from human plasma.

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 25 μL of the internal standard working solution (50 ng/mL).
- Vortex for 10 seconds.
- Add 500 μL of ethyl acetate as the extraction solvent.



- · Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 5 µL into the HPLC-MS/MS system.

HPLC Conditions

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient:
 - o 0-0.5 min: 10% B
 - o 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - o 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL



MS/MS Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Avitriptan: m/z 459.2 → 149.1 (hypothetical, based on common triptan fragmentation)
 - Avitriptan-d4 (IS): m/z 463.2 → 153.1 (hypothetical)
- Gas Temperature: 350°C
- Gas Flow: 10 L/min
- · Nebulizer Pressure: 45 psi
- Capillary Voltage: 3500 V

Results and Discussion

The developed method demonstrated excellent performance characteristics, as summarized in the following tables. The method is selective, with no significant interference from endogenous plasma components at the retention times of **Avitriptan** and the internal standard.

Table 1: Method Validation Parameters



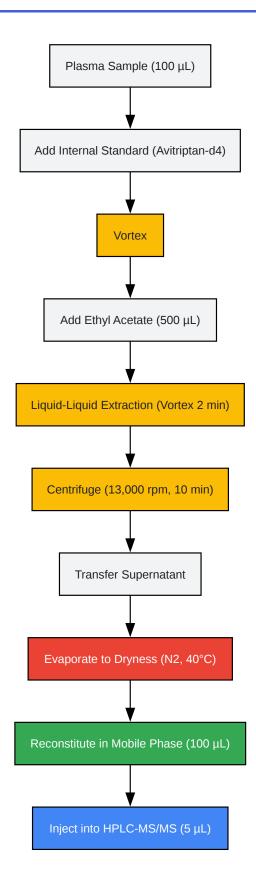
Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Inter-day Precision (%CV)	< 10%
Intra-day Precision (%CV)	< 8%
Accuracy (%)	92 - 108%
Recovery (%)	> 85%
Matrix Effect (%)	< 15%

Table 2: Precision and Accuracy Data

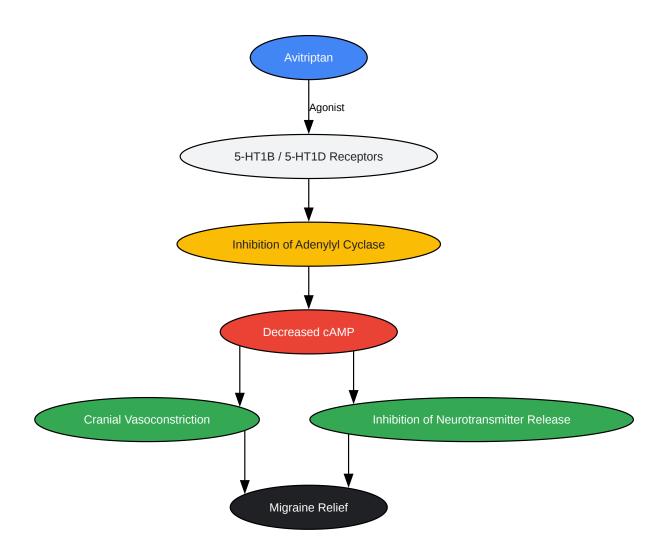
QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV) (n=6)	Intra-day Accuracy (%) (n=6)	Inter-day Precision (%CV) (n=18)	Inter-day Accuracy (%) (n=18)
LLOQ	0.1	7.5	103.2	9.8	101.5
Low	0.3	6.2	98.7	8.1	99.2
Medium	10	4.5	101.3	6.3	100.8
High	80	3.8	99.5	5.1	100.1

Visualizations









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